molecular formula C24H28ClN3O2S B2800034 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(2-chlorobenzyl)propanamide CAS No. 950346-05-1

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(2-chlorobenzyl)propanamide

Cat. No.: B2800034
CAS No.: 950346-05-1
M. Wt: 458.02
InChI Key: HHLLEBNJNSWCTK-UHFFFAOYSA-N
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Description

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(2-chlorobenzyl)propanamide is a useful research compound. Its molecular formula is C24H28ClN3O2S and its molecular weight is 458.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Acetoacetanilides, including derivatives similar to the compound , are used in heterocyclic synthesis to create a wide range of fused derivatives, such as thienopyridines, demonstrating their versatility in chemical synthesis (Harb, Hussein, & Mousa, 2006).
  • The crystal structure of related compounds has been extensively studied, revealing intricate molecular geometries and interactions, which are crucial for understanding their physical and chemical properties (Kaur et al., 2012).

Biological Activities and Applications

  • Derivatives of pyrimidine, similar to the compound of interest, have been synthesized and tested for various biological activities, including insecticidal and antibacterial potentials, highlighting their potential in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
  • Certain synthesized compounds have shown significant herbicidal activity, suggesting their potential use in weed control and management in agriculture (Liu et al., 2008).

Chemical Reactions and Synthesis Strategies

  • The compound in focus and its derivatives are involved in complex chemical reactions and synthesis strategies, forming a variety of structurally diverse molecules. These methodologies are fundamental in expanding the chemical space for the development of new materials and drugs (Ding et al., 2003).

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-[(2-chlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O2S/c1-24(2,3)15-8-9-16-18(12-15)31-23-21(16)22(30)27-19(28-23)10-11-20(29)26-13-14-6-4-5-7-17(14)25/h4-7,15H,8-13H2,1-3H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLLEBNJNSWCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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